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This guide provides an objective comparison of the binding sites of various activators for
Pyruvate Kinase M2 (PKM2), a critical enzyme in cellular metabolism and a key target in
cancer therapy. The performance of endogenous and synthetic activators is compared,
supported by experimental data on their binding affinities and effects on enzyme kinetics.
Detailed methodologies for key experiments are also provided to facilitate the replication and
validation of these findings.

Introduction to PKM2 and its Activation

Pyruvate kinase M2 (PKM2) is a glycolytic enzyme that catalyzes the final rate-limiting step in
glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate.[1] Unlike its constitutively
active isoform, PKM1, PKM2 can exist in a highly active tetrameric state and a less active
dimeric state.[2] In many cancer cells, PKM2 is predominantly in its dimeric form, which helps
to divert glycolytic intermediates into biosynthetic pathways that support cell proliferation.[2][3]
Consequently, small molecule activators that stabilize the active tetrameric form of PKM2 are of
significant interest as potential anti-cancer therapeutics.[2]

PKM2 activity is allosterically regulated by endogenous metabolites and can also be targeted
by synthetic compounds. These activators bind to distinct sites on the enzyme, inducing a
conformational change that favors the active tetrameric state. This guide focuses on a
comparative analysis of these binding sites.
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Allosteric Activator Binding Sites

There are two primary allosteric activator binding sites on PKM2 that have been extensively
characterized: the fructose-1,6-bisphosphate (FBP) binding pocket and a site at the dimer-
dimer interface where synthetic activators bind. A third site for the amino acid serine has also
been identified.

The Fructose-1,6-bisphosphate (FBP) Binding Site

The endogenous glycolytic intermediate, fructose-1,6-bisphosphate (FBP), is a key allosteric
activator of PKM2.[4] It binds to a well-defined pocket within the C-domain of each PKM2
monomer.[5][6] This binding event promotes the formation of the active tetramer.[1] The FBP
binding pocket is located approximately 35 A away from the binding site of synthetic activators
at the A-A' interface.[7][8] Key residues involved in FBP binding include Lys433 and Trp482.[9]
Post-translational modifications, such as acetylation of Lys433, can disrupt FBP binding and
prevent PKM2 activation.[9][10]

The Dimer-Dimer Interface Binding Site

A distinct allosteric site is located at the interface between two PKM2 dimers (the A-A'
interface).[7][8] This pocket is the binding site for several synthetic small-molecule activators,
such as TEPP-46 and DASA-58.[8][11][12][13][14] These compounds stabilize the tetrameric
conformation of PKM2, leading to its activation.[11] The binding of these activators in this
pocket promotes a constitutively active state of the enzyme that is resistant to inhibition by
phosphotyrosine-containing proteins.[8] The crystal structure of TEPP-46 bound to PKM2
suggests that Lys305 is a key residue in this binding site.[15]

The Serine Binding Site

The amino acid L-serine has been identified as a natural allosteric activator of PKM2.[16][17]
Serine binds to a previously uncharacterized pocket on the PKM2 protein, and this binding is
independent of FBP.[16] Isothermal titration calorimetry has shown that serine binds to wild-
type PKM2, and mutation of His464 abolishes this binding.[16]

Quantitative Analysis of PKM2 Activator Binding
and Efficacy
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The following tables summarize the binding affinities and activation constants for various PKM2
activators, as well as their impact on the enzyme's kinetic parameters.

Binding

Activator Activator Type . Method Reference
Affinity (Kd)
Fructose-1,6-
bisphosphate Endogenous 21.4£9.0 nM Dialysis [9]
(FBP)
Fructose-1,6-
bisphosphate Endogenous 0.98+£0.1 nM Fluorescence [18]
(FBP)
Isothermal
L-Serine Endogenous 200 uM Titration [16]
Calorimetry

Table 1: Binding Affinities of Endogenous PKM2 Activators. This table presents the dissociation
constants (Kd) for the endogenous activators FBP and L-serine, highlighting the different
experimental methods used for their determination.

Activator ACS50/EC50 Method Reference
TEPP-46 (ML265) 92 nM (AC50) Biochemical Assay [8]
DASA-58 38 nM (AC50) Biochemical Assay [19]
DASA-58 19.6 uM (EC50) Cell-based Assay [19][20]
PA-12 4.92 uM (AC50) In vitro ATP Assay [21]
Enzyme-coupled
ML-265 70 £ 17 nM (AC50) [3]
Assay

Table 2: Potency of Synthetic PKM2 Activators. This table summarizes the half-maximal
activation concentration (AC50) or effective concentration (EC50) for various synthetic PKM2
activators, providing a measure of their potency.
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Activator Km for PEP Fold Change in Km Reference

None (Vehicle) 1.9 mM - [16]

L-Serine (100 mM) 0.81 mM 2.3-fold decrease [16]

FBP (50 uM) 0.19 mM 10-fold decrease [16]
Decreases Km for B

TEPP-46 Not specified [19][22]
PEP
Decreases Km for n

DASA-58 PEP Not specified [19][22]

Table 3: Effect of Activators on PKM2 Substrate Affinity. This table shows the Michaelis
constant (Km) of PKM2 for its substrate phosphoenolpyruvate (PEP) in the presence of
different activators, indicating how these activators enhance substrate binding.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the regulatory pathways of PKM2 and the workflows of key
experimental techniques used to study activator binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b12372850?utm_src=pdf-body-img
https://www.benchchem.com/product/b12372850?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372850?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

References

1. journals.plos.org [journals.plos.org]

2. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed
[pubmed.ncbi.nim.nih.gov]

3. SAICAR activates PKM2 in its dimeric form - PMC [pmc.ncbi.nim.nih.gov]

4. 1sothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes
(en-US) [huck.psu.edu]

5. PYRUVATE KINASE M2: A SIMPLE MOLECULE WITH COMPLEX FUNCTIONS - PMC
[pmc.ncbi.nlm.nih.gov]

6. Functional cross-talk between allosteric effects of activating and inhibiting ligands
underlies PKM2 regulation | eLife [elifesciences.org]

7. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and
inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

8. dash.harvard.edu [dash.harvard.edu]

9. Structural basis for allosteric regulation of pyruvate kinase M2 by phosphorylation and
acetylation - PMC [pmc.ncbi.nlm.nih.gov]

10. academic.oup.com [academic.oup.com]

11. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis -
PMC [pmc.ncbi.nlm.nih.gov]

12. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor
Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

13. Transcriptomic signatures responding to PKM2 activator TEPP-46 in the hyperglycemic
human renal proximal epithelial tubular cells - PMC [pmc.ncbi.nim.nih.gov]

14. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor
Microenvironment [jcancer.org]

15. researchgate.net [researchgate.net]

16. Serine is a natural ligand and allosteric activator of pyruvate kinase M2 - PMC
[pmc.ncbi.nlm.nih.gov]

17. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC
[pmc.ncbi.nlm.nih.gov]

18. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0282508
https://pubmed.ncbi.nlm.nih.gov/23729250/
https://pubmed.ncbi.nlm.nih.gov/23729250/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4995138/
https://www.huck.psu.edu/core-facilities/automated-biological-calorimetry-facility/technical-guides/isothermal-titration-calorimetry
https://www.huck.psu.edu/core-facilities/automated-biological-calorimetry-facility/technical-guides/isothermal-titration-calorimetry
https://pmc.ncbi.nlm.nih.gov/articles/PMC6848794/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6848794/
https://elifesciences.org/articles/45068
https://elifesciences.org/articles/45068
https://pmc.ncbi.nlm.nih.gov/articles/PMC8292966/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8292966/
https://dash.harvard.edu/server/api/core/bitstreams/7312037c-f2f1-6bd4-e053-0100007fdf3b/content
https://pmc.ncbi.nlm.nih.gov/articles/PMC7762928/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7762928/
https://academic.oup.com/proteincell/article/6/4/275/6803474
https://pmc.ncbi.nlm.nih.gov/articles/PMC3711671/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3711671/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8120184/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8120184/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9471676/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9471676/
https://www.jcancer.org/v12p3566.htm
https://www.jcancer.org/v12p3566.htm
https://www.researchgate.net/figure/TRAP-identified-PKM2-as-the-target-of-TEPP-46-and-pinpointed-the-binding-site-a-Crystal_fig2_371600742
https://pmc.ncbi.nlm.nih.gov/articles/PMC3894725/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3894725/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3775715/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3775715/
https://www.researchgate.net/figure/Global-structuring-of-the-FBP-fixation-pocket-during-PKM2-oligomerization-and-FBP-docking_fig5_386284208
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372850?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

e 19. Isothermal titration calorimetry to determine the association constants for a ligand bound
simultaneously t... [protocols.io]

e 20. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 |
Malvern Panalytical [malvernpanalytical.com]

e 21.researchgate.net [researchgate.net]
e 22.israelsenlab.org [israelsenlab.org]

 To cite this document: BenchChem. [A Comparative Analysis of Pyruvate Kinase M2 (PKM2)
Activator Binding Sites]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12372850#comparative-analysis-of-pkm2-activator-
binding-sites]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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